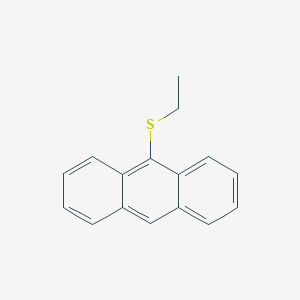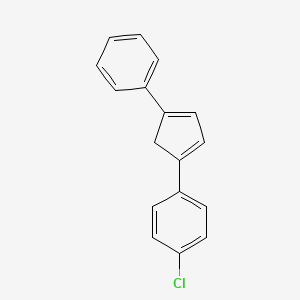
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a chlorine atom and a phenylcyclopentadienyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of chlorobenzene with phenylcyclopentadiene under specific conditions. One common method is the Diels-Alder reaction, where phenylcyclopentadiene reacts with chlorobenzene in the presence of a catalyst to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) at elevated temperatures.
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of phenol derivatives.
Electrophilic Substitution: Formation of nitro and sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic compounds.
Applications De Recherche Scientifique
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(4-phenylcyclopenta-1-yl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Substitution:
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene can be compared with other similar compounds, such as:
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Phenylcyclopentadiene: A compound with a cyclopentadiene ring substituted with a phenyl group.
Benzene Derivatives: Compounds with various substituents on the benzene ring, such as nitrobenzene, toluene, and xylene.
Propriétés
Numéro CAS |
80109-14-4 |
|---|---|
Formule moléculaire |
C17H13Cl |
Poids moléculaire |
252.7 g/mol |
Nom IUPAC |
1-chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C17H13Cl/c18-17-10-8-14(9-11-17)16-7-6-15(12-16)13-4-2-1-3-5-13/h1-11H,12H2 |
Clé InChI |
QRHARZCXIWIQLN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

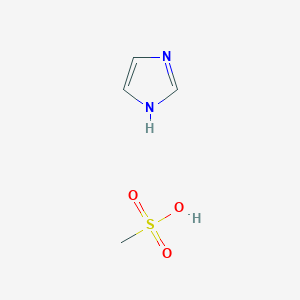
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
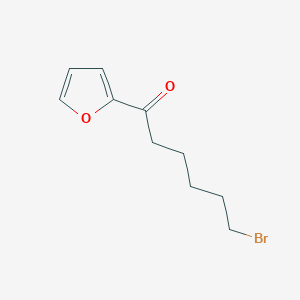

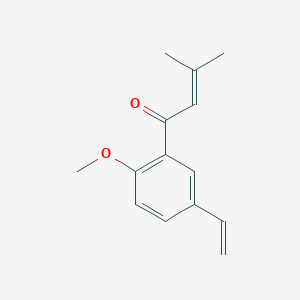
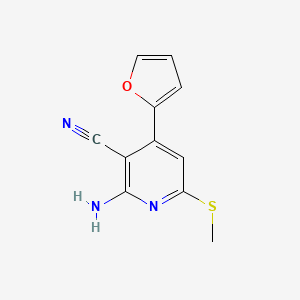
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)

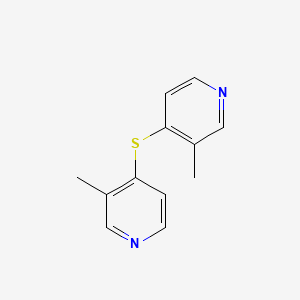
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
